molecular formula C13H21N5O2S B2414598 5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine CAS No. 1797812-53-3

5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine

Cat. No.: B2414598
CAS No.: 1797812-53-3
M. Wt: 311.4
InChI Key: CUTRNQMYTXWHFE-UHFFFAOYSA-N
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Description

5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperazine and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the piperazine and pyrrolidine groups. The methylsulfonyl group is then added to the piperazine ring. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: It has potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a piperazine ring and is used in similar applications.

    2-(1H-pyrazol-1-yl)pyridine: Another heterocyclic compound with potential medicinal applications.

Uniqueness

5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

5-(4-methylsulfonylpiperazin-1-yl)-3-pyrrolidin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2S/c1-21(19,20)18-8-6-16(7-9-18)12-10-13(15-14-11-12)17-4-2-3-5-17/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTRNQMYTXWHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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